molecular formula C12H8FIN4 B11779734 6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11779734
M. Wt: 354.12 g/mol
InChI Key: QLXRWBHBZWPVJD-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and stability under various conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction may yield an amine derivative.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biomolecular targets, enhancing its binding affinity and specificity . The presence of fluorine and iodine atoms can further modulate its electronic properties and reactivity.

Properties

Molecular Formula

C12H8FIN4

Molecular Weight

354.12 g/mol

IUPAC Name

6-fluoro-2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C12H8FIN4/c13-9-5-11-12(6-10(9)15)17-18(16-11)8-3-1-2-7(14)4-8/h1-6H,15H2

InChI Key

QLXRWBHBZWPVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2N=C3C=C(C(=CC3=N2)F)N

Origin of Product

United States

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